
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is a compound characterized by the presence of an amino group and a trifluoromethyl-substituted pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid typically involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with glycine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl-substituted pyridine ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridine ring.
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-13-5)6(12)7(14)15/h1-3,6H,12H2,(H,14,15) |
Clave InChI |
OTYFVHROHJRBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


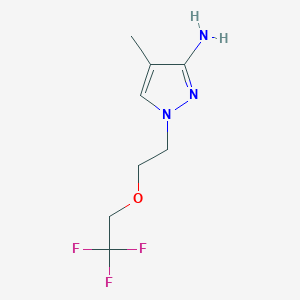
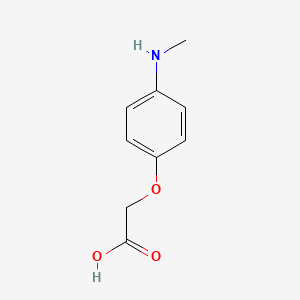

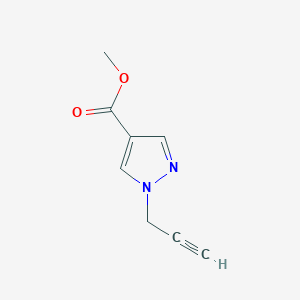

![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)

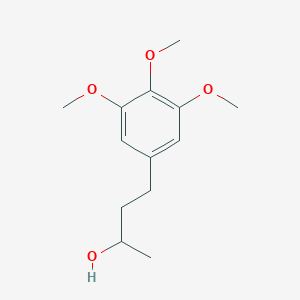

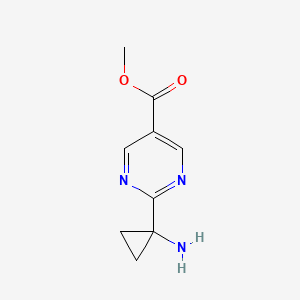
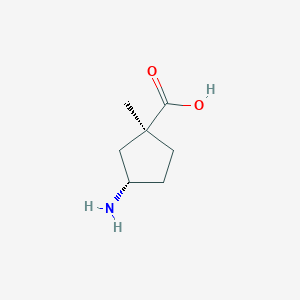

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)
